N-(4-methoxybenzyl)-2,2-diphenylacetamide N-(4-methoxybenzyl)-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.: 5946-20-3
VCID: VC10400038
InChI: InChI=1S/C22H21NO2/c1-25-20-14-12-17(13-15-20)16-23-22(24)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,23,24)
SMILES: COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C22H21NO2
Molecular Weight: 331.4 g/mol

N-(4-methoxybenzyl)-2,2-diphenylacetamide

CAS No.: 5946-20-3

Cat. No.: VC10400038

Molecular Formula: C22H21NO2

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-2,2-diphenylacetamide - 5946-20-3

Specification

CAS No. 5946-20-3
Molecular Formula C22H21NO2
Molecular Weight 331.4 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide
Standard InChI InChI=1S/C22H21NO2/c1-25-20-14-12-17(13-15-20)16-23-22(24)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,23,24)
Standard InChI Key SJDQDPPMVSPTIZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide, reflects its three primary components:

  • A diphenylacetyl group (C6H5)2CH-C(O)-\text{C}_6\text{H}_5)_2\text{CH-C(O)-}) providing steric bulk and aromatic interactions.

  • A 4-methoxybenzyl group (4-CH3O-C6H4CH2\text{4-CH}_3\text{O-C}_6\text{H}_4-\text{CH}_2-) introducing electron-donating methoxy substituents.

  • An amide linkage (NH-C(O)--\text{NH-C(O)-}) enabling hydrogen bonding and structural rigidity .

The SMILES notation (COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3) and InChIKey (SJDQDPPMVSPTIZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.13 g/cm³
Boiling Point557.8°C at 760 mmHg
Refractive Index1.594
Flash Point291.2°C
Vapor Pressure1.77 × 10⁻¹² mmHg at 25°C

The high boiling point and low vapor pressure suggest stability under standard conditions, while the refractive index aligns with aromatic-rich structures .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves coupling 2,2-diphenylacetic acid with 4-methoxybenzylamine using activating agents like carbodiimides (e.g., DCC or EDC) or phosphonium salts (e.g., BOP). A representative protocol includes:

  • Dissolving 2,2-diphenylacetic acid (1.0 equiv) and 4-methoxybenzylamine (1.1 equiv) in anhydrous dichloromethane.

  • Adding N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and HBTU (1.05 equiv) at 0°C.

  • Stirring at room temperature for 12–24 hours, followed by aqueous workup and chromatographic purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.25–7.15 (m, 10H, diphenyl), 6.85 (d, J = 8.4 Hz, 2H, methoxyphenyl), 4.35 (s, 2H, -CH₂-NH-), and 3.79 (s, 3H, -OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 170.2 (C=O), 159.1 (C-OCH₃), 140.5–126.8 (aromatic carbons), and 55.2 (OCH₃) .

Infrared (IR) Spectroscopy

Prominent absorptions include:

  • νC=O\nu_{\text{C=O}} at 1650–1680 cm⁻¹ (amide I band).

  • νN-H\nu_{\text{N-H}} at 3300–3450 cm⁻¹ (stretching) and 1550 cm⁻¹ (bending).

  • νC-O\nu_{\text{C-O}} (methoxy) at 1250 cm⁻¹ .

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